An In-depth Technical Guide to Methyl Crotonate: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to Methyl Crotonate: Structure, Properties, and Synthetic Utility
This guide provides a comprehensive technical overview of methyl crotonate, a versatile α,β-unsaturated ester. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the core chemical properties, structural features, and reactive nature of methyl crotonate. The content is structured to offer not just data, but actionable insights into its application in a laboratory setting, emphasizing the rationale behind experimental methodologies.
Introduction: The Profile of a Versatile Building Block
Methyl crotonate, systematically named methyl (E)-but-2-enoate, is a valuable reagent in organic chemistry.[1][2] Its utility stems from the presence of two key functional groups: an ester and a carbon-carbon double bond. This combination, in a conjugated system, imparts a unique reactivity profile that allows for a variety of chemical transformations.[3] It is a colorless to pale yellow liquid with a characteristic sharp, fruity odor.[2][3]
This guide will explore the fundamental characteristics of methyl crotonate, from its physical and spectroscopic properties to its synthesis and common reactions. A particular focus will be placed on understanding the electronic effects that govern its reactivity, providing a solid foundation for its strategic use in the synthesis of complex molecules.
Molecular Structure and Conformation
The chemical structure of methyl crotonate is foundational to its reactivity. The molecule consists of a four-carbon chain with a double bond between the second and third carbon atoms (C2 and C3) and a methyl ester group at the C1 position. The IUPAC name, methyl (E)-but-2-enoate, indicates that the substituents on the double bond are in the trans or E configuration, which is the more stable isomer.[1][2]
Caption: 2D Chemical Structure of Methyl (E)-but-2-enoate.
The planarity of the double bond and the carbonyl group allows for effective conjugation, where the π-electrons are delocalized across the O=C-C=C system. This delocalization results in a partial positive charge on the β-carbon (C3), making it susceptible to nucleophilic attack, a key feature of its reactivity that will be discussed later.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is paramount for its effective use and characterization in a research setting.
Physical Properties
The physical properties of methyl crotonate are summarized in the table below. This data is essential for handling, purification (e.g., distillation), and predicting its behavior in different solvent systems.
| Property | Value | Source(s) |
| IUPAC Name | methyl (E)-but-2-enoate | [2] |
| CAS Number | 623-43-8 | [2] |
| Molecular Formula | C₅H₈O₂ | |
| Molecular Weight | 100.12 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 118-121 °C | |
| Melting Point | -42 °C | [3] |
| Density | 0.944 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.423 | |
| Solubility | Soluble in alcohol and ether; limited solubility in water. | [3] |
Spectroscopic Data and Interpretation
Spectroscopic analysis is crucial for confirming the identity and purity of methyl crotonate. Below are the expected spectroscopic data and their interpretations.
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum of methyl crotonate is highly characteristic. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).
-
δ ~ 6.9 ppm (dq, 1H): This signal corresponds to the proton on the β-carbon (C3), which is deshielded due to its position on the double bond and conjugation with the carbonyl group. The splitting pattern is a doublet of quartets due to coupling with the proton on the α-carbon (C2) and the protons of the methyl group on C4.
-
δ ~ 5.8 ppm (dq, 1H): This signal is from the proton on the α-carbon (C2). It appears as a doublet of quartets due to coupling with the β-proton and the C4-methyl protons.
-
δ ~ 3.7 ppm (s, 3H): This singlet is characteristic of the methyl ester protons.
-
δ ~ 1.9 ppm (dd, 3H): This signal represents the protons of the methyl group at the C4 position, showing coupling to both of the vinylic protons.
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
-
δ ~ 166 ppm: This downfield signal is characteristic of the carbonyl carbon of the ester group.
-
δ ~ 145 ppm: Corresponds to the β-carbon (C3) of the double bond.
-
δ ~ 122 ppm: Represents the α-carbon (C2) of the double bond.
-
δ ~ 51 ppm: This signal is from the carbon of the methyl ester group.
-
δ ~ 18 ppm: This upfield signal corresponds to the carbon of the methyl group at the C4 position.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum of methyl crotonate displays characteristic absorption bands for its functional groups.
-
~1720-1740 cm⁻¹ (strong, sharp): This prominent peak is due to the C=O stretching vibration of the α,β-unsaturated ester.
-
~1650 cm⁻¹ (medium): This absorption corresponds to the C=C stretching of the alkene.
-
~1100-1300 cm⁻¹ (strong): These bands are characteristic of the C-O stretching vibrations of the ester group.
-
~2900-3000 cm⁻¹ (medium): These peaks are due to the C-H stretching of the methyl and methoxy groups.
3.2.4. Mass Spectrometry (MS)
In mass spectrometry, methyl crotonate will show a molecular ion peak (M⁺) at m/z = 100. Common fragmentation patterns include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 69, and the loss of the carbomethoxy group (-COOCH₃) resulting in a peak at m/z = 41.
Synthesis of Methyl Crotonate
Methyl crotonate can be synthesized through several reliable methods in the laboratory. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Fischer Esterification of Crotonic Acid
This is a classic and straightforward method for preparing methyl crotonate.[3] It involves the acid-catalyzed reaction of crotonic acid with methanol.
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic methanol.
-
Excess Methanol: The reaction is an equilibrium.[4] Using a large excess of methanol as the solvent shifts the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.
-
Removal of Water: The formation of water as a byproduct can drive the reverse reaction (hydrolysis). Removing water, for instance, through a Dean-Stark apparatus, can also drive the reaction to completion.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add crotonic acid (1.0 eq) and a large excess of methanol (e.g., 10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude methyl crotonate can be purified by fractional distillation.
Wittig Reaction
The Wittig reaction provides an alternative route to α,β-unsaturated esters like methyl crotonate, offering excellent control over the position of the double bond.[5] This method involves the reaction of a phosphorus ylide with an aldehyde.
Causality of Experimental Choices:
-
Ylide Formation: A phosphonium ylide is generated by treating a phosphonium salt with a strong base. The choice of base is critical and depends on the acidity of the proton α to the phosphorus atom.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are typically used to prevent quenching of the highly reactive ylide.
Experimental Protocol:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (carbomethoxymethyl)triphenylphosphonium bromide (1.0 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base, such as sodium hydride (1.1 eq), portion-wise. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.
-
Aldehyde Addition: Cool the resulting ylide solution to 0 °C and add a solution of acetaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The product can be purified by column chromatography on silica gel.
Chemical Reactivity and Synthetic Applications
The conjugated system in methyl crotonate is the key to its diverse reactivity. It can undergo reactions at the double bond, the carbonyl group, or the α-carbon.
Michael Addition (Conjugate Addition)
The most prominent reaction of methyl crotonate is the Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system.[6][7] This reaction is a powerful tool for carbon-carbon bond formation.
Mechanistic Rationale: The electron-withdrawing nature of the ester group polarizes the double bond, creating an electrophilic β-carbon. Soft nucleophiles, such as enolates, cuprates, and amines, preferentially attack this position in a 1,4-conjugate addition manner.[8][9]
Caption: Generalized workflow of a Michael addition reaction with methyl crotonate.
Experimental Protocol (Example: Diethyl Malonate Addition):
-
Base and Nucleophile Formation: In a round-bottom flask, dissolve diethyl malonate (1.0 eq) in ethanol. Add a catalytic amount of a base, such as sodium ethoxide, to generate the enolate nucleophile.
-
Michael Acceptor Addition: To the enolate solution, add methyl crotonate (1.0 eq) dropwise at room temperature.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction's progress by TLC.
-
Work-up and Purification: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). Extract the product with an organic solvent, dry the organic layer, and remove the solvent. The resulting adduct can be purified by distillation or chromatography.
Diels-Alder Reaction
As an electron-deficient alkene (a dienophile), methyl crotonate can participate in Diels-Alder reactions with electron-rich dienes to form six-membered rings. The ester group acts as an electron-withdrawing group that activates the double bond for this [4+2] cycloaddition.
Epoxidation and Dihydroxylation
The double bond of methyl crotonate can be functionalized through epoxidation (e.g., using m-CPBA) to form an epoxide, or through dihydroxylation (e.g., using OsO₄ or cold, dilute KMnO₄) to yield a diol. These transformations provide access to highly functionalized building blocks.
Reduction
The ester and the double bond can be selectively reduced. Catalytic hydrogenation (e.g., H₂/Pd-C) will typically reduce the double bond to afford methyl butyrate. More powerful reducing agents, like lithium aluminum hydride (LiAlH₄), will reduce both the ester and the double bond.
Safety and Handling
Methyl crotonate is a flammable liquid and vapor.[4] It can cause skin and serious eye irritation.[4] Therefore, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[10]
Conclusion
Methyl crotonate is a fundamentally important and highly versatile building block in organic synthesis. Its well-defined structure and predictable reactivity, dominated by the conjugated system of the double bond and the ester group, make it an invaluable tool for the construction of a wide array of molecular architectures. A comprehensive understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is essential for its effective and safe utilization in research and development.
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ResearchGate. (2025, August 7). Kinetics of the Esterification of Crotonic Acid with Octyl, Decyl, or Dodecyl Alcohol. Retrieved from [Link]
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